molecular formula C16H21BrClNO4 B1455632 N-bis-Boc-4-bromo-2-chloroaniline CAS No. 1314987-48-8

N-bis-Boc-4-bromo-2-chloroaniline

Cat. No.: B1455632
CAS No.: 1314987-48-8
M. Wt: 406.7 g/mol
InChI Key: OWUPQDPIERQERF-UHFFFAOYSA-N
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Description

N-bis-Boc-4-bromo-2-chloroaniline is a chemical compound with the molecular formula C16H21BrClNO4. It is a derivative of aniline, featuring bromine and chlorine substituents on the aromatic ring, and two tert-butoxycarbonyl (Boc) protecting groups on the nitrogen atom. This compound is often used in organic synthesis and pharmaceutical research due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

N-bis-Boc-4-bromo-2-chloroaniline can be synthesized through a multi-step process. The starting material, 4-chloroaniline, undergoes electrophilic bromination to introduce the bromine substituent at the para position relative to the amino group. The resulting 4-bromo-2-chloroaniline is then subjected to Boc protection using di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine. The reaction typically occurs in an organic solvent like dichloromethane at room temperature .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction conditions to ensure high yield and purity. The final product is purified through recrystallization or chromatography techniques.

Chemical Reactions Analysis

Types of Reactions

N-bis-Boc-4-bromo-2-chloroaniline undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

    Nucleophilic substitution: Substituted anilines or thiophenols.

    Deprotection: 4-bromo-2-chloroaniline.

    Coupling reactions: Biaryl or arylamine derivatives.

Scientific Research Applications

N-bis-Boc-4-bromo-2-chloroaniline is widely used in scientific research, particularly in:

    Chemistry: As an intermediate in the synthesis of complex organic molecules and pharmaceuticals.

    Biology: In the development of bioactive compounds and enzyme inhibitors.

    Medicine: As a precursor in the synthesis of potential drug candidates.

    Industry: In the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of N-bis-Boc-4-bromo-2-chloroaniline depends on its specific application. In organic synthesis, it acts as a building block for more complex molecules. In biological systems, its derivatives may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The Boc protecting groups help to control the reactivity of the amine group, allowing for selective transformations .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-bis-Boc-4-bromo-2-chloroaniline is unique due to the presence of two Boc protecting groups, which provide enhanced stability and control over its reactivity. This makes it particularly useful in multi-step synthetic processes where selective deprotection is required.

Properties

IUPAC Name

tert-butyl N-(4-bromo-2-chlorophenyl)-N-[(2-methylpropan-2-yl)oxycarbonyl]carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H21BrClNO4/c1-15(2,3)22-13(20)19(14(21)23-16(4,5)6)12-8-7-10(17)9-11(12)18/h7-9H,1-6H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OWUPQDPIERQERF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N(C1=C(C=C(C=C1)Br)Cl)C(=O)OC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H21BrClNO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

406.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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